molecular formula C4H6O2S B121364 3-Sulfolene CAS No. 77-79-2

3-Sulfolene

Cat. No.: B121364
CAS No.: 77-79-2
M. Wt: 118.16 g/mol
InChI Key: MBDNRNMVTZADMQ-UHFFFAOYSA-N
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Description

3-Sulfolene, also known as 2,5-dihydrothiophene 1,1-dioxide, is a cyclic organic compound with a sulfone functional group. It is a white, odorless, crystalline solid that is soluble in water and many organic solvents. This compound is primarily used as a source of butadiene in various chemical reactions .

Mechanism of Action

Target of Action

3-Sulfolene, also known as butadiene sulfone, is a cyclic organic chemical with a sulfone functional group . It primarily targets the synthesis of butadiene , a crucial compound in the production of synthetic rubber and various polymers.

Mode of Action

This compound is formed by the cheletropic reaction between butadiene and sulfur dioxide . This reaction is typically conducted in an autoclave, with small amounts of hydroquinone or pyrogallol added to inhibit the polymerization of the diene .

Biochemical Pathways

The reaction proceeds at room temperature over the course of days, but at 130 °C, only 30 minutes are required . The protons in the 2- and 5-positions of this compound rapidly exchange with deuterium oxide under alkaline conditions . Sodium cyanide catalyzes this reaction .

Pharmacokinetics

It is known that this compound is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents .

Result of Action

The primary result of this compound’s action is the production of butadiene . Butadiene is a crucial compound in the production of synthetic rubber and various polymers. Additionally, this compound can be used to synthesize diversely-substituted 3-sulfolenes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the reaction between butadiene and sulfur dioxide to form this compound proceeds faster at higher temperatures . Additionally, the protons in the 2- and 5-positions of this compound rapidly exchange with deuterium oxide under alkaline conditions .

Biochemical Analysis

Biochemical Properties

3-Sulfolene plays a significant role in biochemical reactions due to its sulfone functional group. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, this compound can undergo hydrogenation to produce sulfolane, a solvent used in the petrochemical industry . The compound’s interaction with enzymes such as Raney nickel during hydrogenation highlights its importance in biochemical synthesis .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound does not exhibit mutagenic effects in mammalian cells, indicating its relative safety in cellular environments

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One notable reaction is its cheletropic reaction with sulfur dioxide to form the compound itself . Additionally, this compound can undergo isomerization in the presence of bases or cyanides, leading to a mixture of 2-sulfolene and this compound . These reactions highlight the compound’s ability to participate in complex biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable under standard conditions but decomposes above its melting point . Over time, this compound can isomerize to 2-sulfolene, especially at elevated temperatures . Long-term studies have shown that this compound maintains its structural integrity in various solvents, making it a reliable reagent for extended experiments .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models. It has been observed that high doses of this compound can lead to toxic effects, including somnolence and convulsions in rodents . The lethal dose (LD50) for oral administration in rats is approximately 2830 mg/kg . These findings underscore the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its conversion to butadiene and sulfolane . The compound interacts with enzymes such as Raney nickel during hydrogenation, facilitating its transformation into useful chemical intermediates . These metabolic processes are essential for the compound’s application in biochemical synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in water, which aids its distribution in aqueous environments

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties. It is known to localize in the cytoplasm and can interact with various cellular organelles . The compound’s ability to undergo post-translational modifications and its targeting signals are critical factors in its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfolene is typically synthesized through a cheletropic reaction between butadiene and sulfur dioxide. This reaction can be conducted at room temperature over several days or at elevated temperatures (130°C) for about 30 minutes. Small amounts of hydroquinone or pyrogallol are added to inhibit the polymerization of butadiene .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of sodium metabisulfite as a sulfur dioxide equivalent. This method is advantageous as it is safe, inexpensive, and easy to handle. The reaction is carried out in aqueous hexafluoroisopropanol or methanol in the presence of potassium hydrogen sulfate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to serve as a stable, solid source of butadiene, which is otherwise a gaseous compound. This makes it particularly useful in laboratory and industrial settings where handling gaseous butadiene would be challenging .

Properties

IUPAC Name

2,5-dihydrothiophene 1,1-dioxide
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InChI

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2
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InChI Key

MBDNRNMVTZADMQ-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCS1(=O)=O
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Molecular Formula

C4H6O2S
Record name 3-SULFOLENE
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DSSTOX Substance ID

DTXSID6021294
Record name 2,5-Dihydrothiophene 1,1-dioxide
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Molecular Weight

118.16 g/mol
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Physical Description

3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Flash Point

235 °F (NTP, 1992), 113 °C
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Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE
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Density

1.3 at 59 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.34 [mmHg]
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Color/Form

CRYSTALS

CAS No.

77-79-2; 28452-93-9, 77-79-2, 20966-34-1
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Melting Point

147 to 149 °F (NTP, 1992), 64-65.5 °C
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Synthesis routes and methods I

Procedure details

Except that the amount of ferrocene used in manufacturing of sulfolene was changed to 0.019 g (0.10 mmol), a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 104 g (0.88 mol) and the yield from 1,3-butadiene was 88%. Polymers were not found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The reaction time was 98 minutes and the reaction was 100% progressed. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
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Synthesis routes and methods II

Procedure details

Except that 0.045 g (1.0 mmol) of dimethylamine was used instead of 0.186 g (1.0 mmol) of ferrocene used in manufacturing of sulfolene, a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 100 g (0.85 mol) and the yield from 1,3-butadiene was 85%. An amount of 0.1 g of polymers was found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The hydrogen pressure did not stop lowering in 340 minutes of the reaction time. At that time, the reaction rate was 75%. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
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Synthesis routes and methods III

Procedure details

Except that 0.166 g (1.0 mmol) of 4-t-butylcatechol was used instead of 0.186 g (1.0 mmol) of ferrocene used in manufacturing of sulfolene, a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 87 g (0.75 mol) and the yield from 1,3-butadiene was 75%. An amount of 3.8 g of polymers was found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The reaction time was 70 minutes and the reaction was 100% progressed. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Sulfolene
Reactant of Route 2
3-Sulfolene
Reactant of Route 3
3-Sulfolene
Reactant of Route 4
3-Sulfolene
Reactant of Route 5
3-Sulfolene
Reactant of Route 6
3-Sulfolene
Customer
Q & A

Q1: What is the molecular formula and weight of 3-sulfolene?

A1: The molecular formula of this compound is C4H6O2S, and its molecular weight is 118.17 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic data for this compound can be found in various research articles. For example, one study utilized NMR to characterize the regiochemistry of Diels-Alder adducts derived from this compound. []

Q3: What is the primary synthetic application of this compound?

A3: this compound is widely recognized as a valuable precursor for the preparation of substituted 1,3-butadienes. The compound readily undergoes a cheletropic elimination of sulfur dioxide upon heating, generating the corresponding diene. [, , ]

Q4: Can this compound participate in Diels-Alder reactions?

A4: Yes, this compound itself can act as a diene in Diels-Alder reactions. This allows for the synthesis of various cyclic compounds, including natural products. [, , , , , ]

Q5: What types of substituents can be introduced to the this compound core?

A5: A wide range of substituents can be introduced to the this compound core through various reactions, including alkylation, acylation, and cross-coupling reactions. This versatility allows for the preparation of diversely functionalized this compound derivatives. [, , , , , , , , , , , ]

Q6: Can this compound be used as a sulfur dioxide source?

A6: Yes, this compound can act as an alternative reagent for sulfur dioxide in specific reactions, such as the deoxygenation of aromatic amine N-oxides and the isomerization of ergosterol and its derivatives. []

Q7: Can this compound be used to synthesize heterocyclic compounds?

A7: Yes, this compound derivatives have been utilized in the synthesis of various heterocyclic compounds, including thiazoles, pyrroles, furans, and isoxazoles. [, , , , , , , , ]

Q8: What is the role of this compound in polymer chemistry?

A8: While this compound itself is not readily polymerizable, its isomer, 2-sulfolene, can be copolymerized with certain vinyl compounds, such as acrylonitrile and vinyl acetate. []

Q9: Can this compound be used in material science?

A9: Yes, this compound has been used to functionalize multi-walled carbon nanotubes (MWCNTs) through the Diels-Alder reaction, demonstrating its potential in material science applications. []

Q10: Has this compound shown any biological activity?

A10: Some derivatives of this compound have demonstrated plant growth regulatory activity in studies on maize seedlings. []

Q11: Have there been any computational studies on this compound?

A11: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations have been used to study the decomposition reaction of this compound within a confined environment. []

Q12: Have there been any SAR studies on this compound derivatives?

A12: Studies have explored how different substituents on this compound derivatives influence their reactivity and selectivity in reactions like the Diels-Alder reaction, providing insights into structure-activity relationships. [, ]

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